

# Potential applications of Ethyl 3-amino-4-hydroxybenzoate in medicinal chemistry

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## Compound of Interest

Compound Name: *Ethyl 3-amino-4-hydroxybenzoate*

Cat. No.: *B170505*

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## Ethyl 3-amino-4-hydroxybenzoate: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl 3-amino-4-hydroxybenzoate**, a substituted aminobenzoic acid derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural arrangement, featuring an ortho-aminophenol moiety coupled with an ethyl ester, makes it a prime precursor for the construction of benzoxazole rings, a privileged scaffold in medicinal chemistry. This guide explores the synthesis, key reactions, and therapeutic applications of derivatives originating from this versatile starting material, providing a comprehensive overview for its use in drug discovery and development.

## Chemical Properties and Synthesis

**Ethyl 3-amino-4-hydroxybenzoate** (CAS No: 13052-92-1) possesses the molecular formula  $C_9H_{11}NO_3$  and a molecular weight of 181.19 g/mol. The synthesis of its parent acid, 3-amino-4-hydroxybenzoic acid, is well-documented and typically involves the nitration of a p-halobenzoic acid followed by hydrolysis and subsequent reduction of the nitro group. The esterification to the ethyl ester can then be achieved through standard methods.

Table 1: Physicochemical Properties of **Ethyl 3-amino-4-hydroxybenzoate**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	181.19 g/mol
CAS Number	13052-92-1
Appearance	Off-white to light brown powder
Melting Point	112-116 °C
Solubility	Soluble in methanol, ethanol, DMSO

## Core Application: Synthesis of Benzoxazole Derivatives

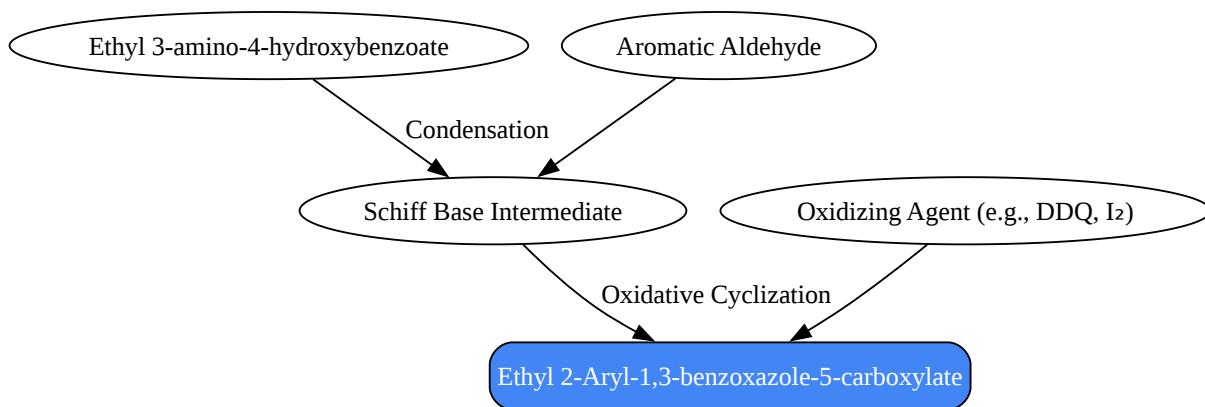
The primary application of **Ethyl 3-amino-4-hydroxybenzoate** in medicinal chemistry is its role as a precursor for the synthesis of 2-substituted-1,3-benzoxazole-5-carboxylates. The ortho-amino and hydroxyl groups readily undergo cyclocondensation reactions with various electrophilic partners, such as carboxylic acids, aldehydes, or their derivatives, to form the fused oxazole ring system.

### Experimental Protocol: General Synthesis of Ethyl 2-Aryl-1,3-benzoxazole-5-carboxylates

A common and effective method for the synthesis of 2-aryl-1,3-benzoxazole-5-carboxylates involves the condensation of **Ethyl 3-amino-4-hydroxybenzoate** with an aromatic aldehyde, followed by oxidative cyclization.

- Step 1: Schiff Base Formation. In a round-bottom flask, equimolar amounts of **Ethyl 3-amino-4-hydroxybenzoate** and a selected aromatic aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding Schiff base intermediate.
- Step 2: Oxidative Cyclization. An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular iodine, is added to the reaction mixture. The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

- Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 2-aryl-1,3-benzoxazole-5-carboxylate derivative.



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Caption: Inhibition of kinase signaling pathways by benzoxazole derivatives.

The benzoxazole nucleus is also a common feature in compounds with potent antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Table 3: Representative Antimicrobial Activity of 2-Arylbenzoxazole Scaffolds

Microbial Strain	Compound Type	Reported MIC (µg/mL) Range
Staphylococcus aureus	2-Arylbenzoxazole	1 - 64
Bacillus subtilis	2-Arylbenzoxazole	2 - 128
Escherichia coli	2-Arylbenzoxazole	8 - 256
Pseudomonas aeruginosa	2-Arylbenzoxazole	16 - >256
Candida albicans	2-Arylbenzoxazole	4 - 128

Note: The data in this table is representative of the benzoxazole class and not specific to derivatives of **Ethyl 3-amino-4-hydroxybenzoate** due to a lack of specific data in the reviewed literature.

## Future Directions

**Ethyl 3-amino-4-hydroxybenzoate** remains a valuable and underexplored starting material in medicinal chemistry. While the potential of its benzoxazole derivatives is well-established through analogy, a more systematic exploration of the chemical space accessible from this precursor is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, with a particular emphasis on generating quantitative structure-activity relationship (SAR) data. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The application of multi-component reactions involving **Ethyl 3-amino-4-hydroxybenzoate** could also accelerate the discovery of novel bioactive molecules.

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